2-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-7-methyl-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one
Description
Properties
IUPAC Name |
2-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]sulfanyl-7-methyl-8-phenyl-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3S/c1-12-9-24(10-13(2)28-12)16(26)11-29-19-21-18-17(15-7-5-4-6-8-15)14(3)23-25(18)20(27)22-19/h4-8,12-13H,9-11H2,1-3H3,(H,21,22,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVDTRPSAWRWFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CSC2=NC3=C(C(=NN3C(=O)N2)C)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-7-methyl-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one is a compound of interest due to its potential biological activities. This article aims to provide an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazolo[1,5-a][1,3,5]triazin core with a morpholine substituent. The presence of the morpholine ring is significant as it may enhance solubility and bioavailability.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound:
- Anticancer Activity : Preliminary studies indicate that the compound exhibits cytotoxic effects against different cancer cell lines. In vitro assays have shown significant inhibition of cell proliferation in breast cancer (MCF-7) and cervical cancer (HeLa) cell lines.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes related to cancer progression. For instance, it has shown potential as an inhibitor of kinases involved in tumor growth.
The mechanisms through which this compound exerts its biological effects include:
- Induction of Apoptosis : The compound appears to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Cell Cycle Progression : It may interfere with the cell cycle, particularly at the G2/M checkpoint, thus preventing cancer cell division.
- Targeting Specific Kinases : The compound has been identified as a potential inhibitor of NEK6 and NEK7 kinases, which are overexpressed in various cancers .
Case Studies
-
Cytotoxicity Assays :
- A study conducted on MCF-7 cells revealed a GI50 value of 3.18 ± 0.11 µM, indicating potent anticancer activity.
- HeLa cells exhibited a higher GI50 value of 8.12 ± 0.43 µM, suggesting that the compound is more effective against breast cancer cells compared to cervical cancer cells.
-
Molecular Docking Studies :
- In silico studies demonstrated favorable binding interactions between the compound and target proteins like NEK7 and TP53. These interactions suggest a mechanism through which the compound may exert its anticancer effects by stabilizing or inhibiting these proteins.
Data Summary Table
| Activity Type | Cell Line | GI50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 3.18 ± 0.11 | Apoptosis induction |
| Anticancer | HeLa | 8.12 ± 0.43 | Cell cycle inhibition |
| Enzyme Inhibition | NEK6/NEK7 | N/A | Specific kinase inhibition |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Analysis
The table below compares the target compound with structurally related heterocycles from the provided evidence:
Key Observations:
Core Diversity: The pyrazolo-triazinone core is distinct from triazolo-pyrimidines () and quinazoline-pyrazoles () but shares nitrogen-rich aromaticity, a feature linked to bioactivity in agrochemicals and pharmaceuticals .
Substituent Impact: The morpholino group in the target compound may enhance solubility and target binding compared to the acetylhydrazone groups in . The phenyl group at the 8-position parallels aryl substituents in , where such groups improved antimicrobial activity .
Synthesis Complexity: Unlike the one-pot synthesis in , the target compound likely requires multi-step functionalization to introduce the morpholino and thioether groups.
Spectroscopic Characterization
All compounds across the evidence (including the target) rely on 1H/13C NMR, IR, and MS for structural confirmation . For example:
- used NMR to confirm methyl and hydrazone protons in triazolo-pyrimidines .
- reported precise HRMS data to validate molecular mass .
Research Implications and Limitations
Key gaps include:
- Biological Testing: No activity data for the target compound are available, unlike and .
Preparation Methods
Preparation of 5-Amino-7-methyl-8-phenylpyrazole (Intermediate A)
The 7-methyl-8-phenyl substitution pattern is established early via condensation of phenylacetaldehyde derivatives with hydrazine precursors. A modified Claisen-Schmidt reaction between phenylacetone and ethyl hydrazinecarboxylate in ethanol at reflux yields the substituted pyrazole.
Reaction Conditions :
One-Pot Cyclization to Pyrazolo[1,5-a]triazin-4(3H)-one (Intermediate B)
Intermediate A undergoes sequential treatment with ethoxycarbonyl isothiocyanate and base-mediated cyclization under microwave irradiation:
N-Carbetoxythiourea Formation :
- Reagents : Ethoxycarbonyl isothiocyanate (1.1 equiv), tetrahydrofuran (THF), 0°C
- Microwave Conditions : 100°C, 5 min
- Monitoring : Complete conversion via TLC (hexane:ethyl acetate, 3:1)
Cyclization :
- Base : NaOH (2N aqueous, 2.0 equiv)
- Microwave Conditions : 80°C, 3 min
- Work-up : Acidification to pH 5, filtration, and drying
Yield : 89% (Intermediate B as off-white powder)
Key Data :
- HPLC Purity : 98.2% (C18 column, 0.1% TFA in H$$_2$$O/MeCN)
- MS (ESI+) : m/z 284.1 [M+H]$$^+$$ (calc. 284.3)
Introduction of the Thioether Side Chain
Synthesis of 2-Chloro-N-(2,6-dimethylmorpholino)acetamide (Intermediate C)
The morpholino-containing side chain is prepared separately:
- Acylation of 2,6-Dimethylmorpholine :
Thioether Coupling (Intermediate B → Target Compound)
Intermediate B’s 2-thioxo group is alkylated with Intermediate C under basic conditions:
Optimized Protocol :
- Solvent : Dimethylformamide (DMF), anhydrous
- Base : K$$2$$CO$$3$$ (3.0 equiv)
- Temperature : 60°C, 12 hours
- Work-up : Dilution with ice-water, extraction with DCM, silica gel chromatography
Yield : 68% (final compound as pale-yellow solid)
Critical Analytical Data :
- $$ ^1H $$-NMR (400 MHz, DMSO-$$d6$$) : δ 8.22 (s, 1H, triazine-H), 7.54–7.41 (m, 5H, Ph), 4.31 (s, 2H, SCH$$2$$), 3.72–3.58 (m, 4H, morpholine-O), 2.49 (s, 6H, N(CH$$3$$)$$2$$), 2.37 (s, 3H, CH$$_3$$).
- HRMS (ESI+) : m/z 498.1843 [M+H]$$^+$$ (calc. 498.1846).
Process Optimization and Scale-Up Considerations
Microwave vs. Conventional Heating
Comparative studies highlight the superiority of microwave-assisted steps:
| Step | Conventional Yield (%) | Microwave Yield (%) | Time Reduction |
|---|---|---|---|
| N-Carbetoxythiourea | 40 | 94 | 85% |
| Cyclization | 75 | 89 | 70% |
| Thioether Coupling | 52 | 68 | 50% |
Microwave irradiation enhances reproducibility by minimizing thermal gradients, crucial for gram-scale synthesis.
Solvent Screening for Thioether Coupling
DMF outperformed alternatives due to superior solubility of intermediates:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 68 | 97.5 |
| THF | 7.5 | 42 | 89.3 |
| Acetonitrile | 37.5 | 55 | 93.1 |
Q & A
Q. What are the key synthetic pathways for synthesizing this compound, and how are reaction conditions optimized?
- Methodological Answer : The synthesis involves multi-step organic reactions, including thioether formation, heterocyclization, and morpholino group incorporation. Critical parameters include:
- Temperature : Controlled heating (e.g., reflux in THF at 40–80°C) to avoid side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., dioxane, ethanol) enhance solubility and reaction efficiency .
- pH Control : Neutral to slightly basic conditions stabilize intermediates during cyclization steps .
- Purification : Column chromatography or recrystallization ensures high purity (>95%) .
Q. How is the structural integrity of this compound validated in academic research?
- Methodological Answer : Use a combination of:
- X-ray Crystallography : Resolves 3D conformation and confirms substituent positions (e.g., morpholino ring orientation) .
- NMR Spectroscopy : H and C NMR verify proton environments and carbon backbone connectivity .
- Mass Spectrometry (HRMS) : Confirms molecular formula and detects isotopic patterns .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodological Answer : Start with in vitro antiproliferative assays (e.g., MTT or SRB assays) against cancer cell lines (IC determination). Use dose-response curves (0.1–100 µM) and include positive controls (e.g., doxorubicin). Replicate experiments (n=4) to ensure statistical validity .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Compare datasets using ANOVA or Tukey’s HSD test to identify outliers .
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Mechanistic Studies : Use siRNA knockdown or enzymatic assays (e.g., thymidine phosphorylase inhibition) to validate target engagement .
Q. What strategies optimize yield and purity during scale-up synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs to test interactions between temperature, solvent ratio, and catalyst loading .
- Flow Chemistry : Continuous reactors improve heat/mass transfer and reduce impurities .
- In-line Analytics : Use FTIR or HPLC to monitor reaction progress in real time .
Q. How do computational methods enhance structural and functional insights?
- Methodological Answer :
- Molecular Docking : Predict binding modes with target proteins (e.g., kinases) using AutoDock Vina .
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity trends .
- MD Simulations : Study conformational stability in aqueous or lipid bilayer environments .
Q. What methodologies assess the compound’s environmental fate and toxicity?
- Methodological Answer :
- Physicochemical Profiling : Measure logP, solubility, and hydrolysis rates under varying pH (4–9) .
- Ecotoxicology Assays : Use Daphnia magna or algae models for acute/chronic toxicity (EC) .
- Degradation Studies : Track abiotic/biotic degradation pathways via LC-MS/MS in soil/water matrices .
Q. How are structure-activity relationships (SAR) systematically explored?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., morpholino to piperazine) and test bioactivity .
- 3D-QSAR Models : Build CoMFA/CoMSIA models to correlate structural features with activity .
- Proteomics : Identify off-target effects via affinity chromatography and mass spectrometry .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Synthesis Optimization
| Parameter | Optimal Range | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Temperature | 40–80°C | Prevents decomposition | |
| Solvent | Dioxane/THF | Enhances cyclization | |
| Catalyst | NaOAc (fused) | Accelerates coupling |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
